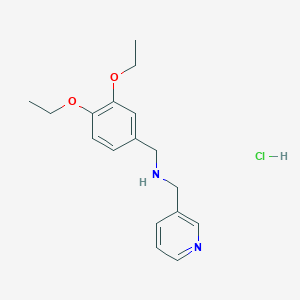![molecular formula C20H26N6 B5468007 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine](/img/structure/B5468007.png)
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine is not fully understood. However, it has been suggested that this compound acts by modulating various biochemical pathways in the body. Some of the proposed mechanisms of action include:
1. Inhibition of enzymes: This compound has been found to inhibit various enzymes in the body, including acetylcholinesterase and monoamine oxidase. This inhibition can lead to increased levels of neurotransmitters in the brain, resulting in the observed neuroprotective effects.
2. Activation of receptors: this compound has been shown to activate various receptors in the body, including the dopamine D2 receptor. This activation can lead to the observed vasodilatory effects and potential anticancer activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of the observed effects include:
1. Neuroprotective effects: This compound has been shown to protect against neuronal damage and can be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
2. Vasodilatory effects: this compound has been found to have vasodilatory effects, which can be useful in the treatment of cardiovascular diseases.
3. Anticancer activity: This compound has been shown to exhibit potential anticancer activity and can be used in the development of novel cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine in lab experiments has several advantages and limitations. Some of the advantages include:
1. Wide range of applications: This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
2. Potent activity: this compound has been shown to exhibit potent activity, making it useful in the development of novel therapies.
Some of the limitations of using this compound in lab experiments include:
1. High cost: The synthesis method for this compound can be expensive, making it difficult for researchers with limited resources to use this compound in their experiments.
2. Limited availability: This compound is not readily available in the market, and researchers may have to synthesize it themselves, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine. Some of these directions include:
1. Development of novel therapies: This compound has been found to exhibit potential neuroprotective and anticancer activity, making it a promising candidate for the development of novel therapies.
2. Optimization of synthesis method: The synthesis method for this compound can be optimized to improve the yield and purity of the compound, making it more accessible to researchers.
3. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical pathways in the body.
Conclusion
This compound is a chemical compound that has shown potential applications in the field of scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in various research fields. Although there are some limitations to using this compound in lab experiments, the future directions for its research and development are promising. With further studies and optimization of the synthesis method, this compound has the potential to lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis method for 4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine involves the reaction between 4-benzyl-1H-pyrazole-5-carboxylic acid, 1-ethyl-1H-1,2,4-triazole-5-carboxaldehyde, and piperidine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in various research fields. Some of the research applications of this compound include:
1. Neuropharmacology: this compound has been shown to have potential neuroprotective effects and can be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
2. Oncology: This compound has been found to exhibit potential anticancer activity and can be used in the development of novel cancer therapies.
3. Cardiovascular research: this compound has been shown to have vasodilatory effects and can be used in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(4-benzyl-1H-pyrazol-5-yl)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-2-26-19(21-15-23-26)14-25-10-8-17(9-11-25)20-18(13-22-24-20)12-16-6-4-3-5-7-16/h3-7,13,15,17H,2,8-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPICQFTRJQYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN2CCC(CC2)C3=C(C=NN3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-1H-indol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5467924.png)

![2-amino-4-(5-methyl-2-furyl)-6-[4-(morpholin-4-ylmethyl)-2-thienyl]nicotinonitrile](/img/structure/B5467943.png)
![2-{3-[(5R*,8S*)-2-amino-3-cyano-10-methyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[b]pyridin-4-yl]phenoxy}acetamide](/img/structure/B5467949.png)
![4-bromo-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5467951.png)
![5-imino-6-(4-isopropylbenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5467959.png)
![methyl (5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5467967.png)
![3-(4-fluorophenyl)-5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5467972.png)


![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5467990.png)

![N-[2-(3-methylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5467997.png)
